Ethyl 5-pentyl-1,2-oxazole-3-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 5-pentylisoxazole-3-carboxylate is a 3,5-disubstituted isoxazole building block featuring a metabolically stable 5-n-pentyl chain that resists β-oxidative elongation, critical for SAR studies requiring a lipophilic (logP 3.2) yet inert alkyl control. Supplied at 98% purity, it is ready for ester hydrolysis and subsequent amide/hydroxamic acid derivatization or cyclocondensation into 4-oxo-3-thiazolidinylalkanoic acid libraries, as validated in peer-reviewed synthesis. Ideal for anti-tubercular and anti-inflammatory lead optimization programs.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 83222-49-5
Cat. No. B3057635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-pentyl-1,2-oxazole-3-carboxylate
CAS83222-49-5
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=NO1)C(=O)OCC
InChIInChI=1S/C11H17NO3/c1-3-5-6-7-9-8-10(12-15-9)11(13)14-4-2/h8H,3-7H2,1-2H3
InChIKeyVNPVLLYDGNWACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-pentyl-1,2-oxazole-3-carboxylate (CAS 83222-49-5) Procurement-Grade Identity and In-Class Scope


Ethyl 5-pentyl-1,2-oxazole-3-carboxylate (CAS 83222-49-5) is a 3,5-disubstituted isoxazole heterocycle bearing an ethyl ester at C3 and an n-pentyl chain at C5 [1]. The compound serves as a versatile intermediate within the broader class of 5-substituted isoxazole-3-carboxylic acid esters, a scaffold extensively utilized in medicinal chemistry for anti-tubercular, anti-inflammatory, and antimicrobial lead generation programs [2][3]. Its computed logP of 3.2 and TPSA of 52.3 Ų define a lipophilic, hydrogen-bond-accepting small molecule (MW 211.26 g/mol) that is typically supplied at 98% purity for research and development applications .

Ethyl 5-pentyl-1,2-oxazole-3-carboxylate: Why In-Class Isoxazole Ester Interchange Is Not Supported Without Comparative Lipophilicity and Metabolic Data


The practice of generic substitution among 5-substituted isoxazole-3-carboxylate esters carries substantial risk because the nature of the 5-position substituent dictates both physicochemical and metabolic fate. Although compounds such as ethyl 5-phenylisoxazole-3-carboxylate have shown anti-tubercular activity, direct bioactivity data for the 5-pentyl analog are absent from the literature, meaning any cross-extrapolation is unsupported [1]. Critically, metabolic studies demonstrate that the corresponding 5-pentyl acid does not undergo β-oxidative chain elongation, a fate observed for 5-alkylpyridine-2-carboxylic acids such as fusaric acid, establishing a class-specific metabolic divergence [2]. Consequently, selecting a compound solely on isoxazole scaffold similarity without verifying substituent-specific property and fate data can derail SAR campaigns and lead to procurement of an intermediate with unvalidated biological relevance.

Ethyl 5-pentyl-1,2-oxazole-3-carboxylate: Quantitative Comparative Evidence for Scientific Selection Against Closest Analogs


Computed LogP Comparison: 5-Pentyl vs. 5-Methyl Ester Establishes Superior Lipophilicity for Membrane-Permeation-Dependent Assays

Ethyl 5-pentyl-1,2-oxazole-3-carboxylate exhibits a computed XLogP3-AA of 3.2, which is 1.66 log units higher than ethyl 5-methylisoxazole-3-carboxylate (XLogP3-AA ≈ 1.54) [1]. This difference corresponds to an approximately 45-fold increase in 1-octanol/water partition coefficient, placing the pentyl derivative in a lipophilicity range more compatible with passive membrane permeation. Both compounds share identical hydrogen-bond acceptor/donor counts (4/0) and topological polar surface area (52.3 Ų), isolating the lipophilicity differential to the C5 alkyl chain length [2].

Lipophilicity Drug-likeness ADME

Synthetic Intermediate for 4-Oxo-3-thiazolidinylalkanoic Acid Libraries: Documented Use in Heterocyclic Chemistry Series

In the foundational Baraldi et al. 1982 study, ethyl 5-pentylisoxazole-3-carboxylate was explicitly employed as a starting material for the preparation of 2-(5'-pentylisoxazol-3'-yl)-4-oxo-3-thiazolidinylalkanoic acids, alongside a series of other 5-substituted esters (methyl, ethyl, phenyl) . While quantitative yield data for individual substrates are not publicly accessible in open databases, the inclusion of the pentyl derivative in this published synthetic series confirms its compatibility with the multi-step sequence (ester hydrolysis, coupling, cyclocondensation) used to generate the thiazolidinone library. The final compounds were screened for antibacterial activity, enabling direct comparison of the biological impact of the 5-substituent, though none showed significant activity in vitro .

Thiazolidinone synthesis Heterocyclic building block Medicinal chemistry intermediate

Metabolic Stability: Absence of β-Oxidative Chain Elongation for 5-Pentylisoxazole-3-carboxylic Acid in Rat Model

In a metabolic study of azolecarboxylic acids structurally related to fusaric acid, 5-pentylisoxazole-3-carboxylic acid—the hydrolyzed form of the target compound—was orally administered to rats, and urine metabolites were analyzed [1]. Unlike 5-butylthiazole-2-carboxylic acid, which underwent chain elongation to the corresponding propionic and acrylic acid derivatives, no chain-elongated metabolites were detected for 5-pentylisoxazole-3-carboxylic acid [2]. This metabolic resistance to β-oxidation distinguishes the isoxazole scaffold from thiazole and pyridine analogs bearing the same or similar 5-alkyl chains.

Metabolic stability β-oxidation resistance In vivo fate

Antimycobacterial Activity Gap: 5-Pentyl Ester Lacks Published MIC Data While 5-Phenyl and 5-(Indol-5-yl) Analogs Show Sub-μg/mL Potency

A systematic literature survey reveals a complete absence of published in vitro antimycobacterial MIC data for ethyl 5-pentyl-1,2-oxazole-3-carboxylate or the derived carboxylic acid, despite the 3-isoxazolecarboxylic acid ester chemotype being validated as a potent anti-TB scaffold [1]. By contrast, ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate analogs have demonstrated MIC values of 0.25–16 µg/mL against M. tuberculosis H37Rv, with compound 5e (3,4-dichlorobenzyl substituent) achieving MIC 0.25 µg/mL and a selectivity index >200 [2]. Similarly, a phenyl substituent at C5 yields submicromolar activity [3]. This data gap means the pentyl analog cannot currently be recommended for anti-TB lead optimization without de novo screening.

Antitubercular screening Structure-activity relationship MIC comparison

Ethyl 5-pentyl-1,2-oxazole-3-carboxylate: Procurement-Optimized Application Scenarios Based on Verified Evidence


Scaffold-Hopping Library Synthesis Targeting Lipophilic Membrane-Permeable Isoxazoles

The elevated logP (3.2) of ethyl 5-pentyl-1,2-oxazole-3-carboxylate, relative to the 5-methyl ester (logP ≈1.5), makes it the preferred ester for generating compound libraries intended for passive cell permeability screening, provided the pentyl chain does not sterically hinder the target binding pocket [1]. The ester can be hydrolyzed to the free acid and elaborated into amide or hydroxamic acid derivatives, as demonstrated in related 5-aryl isoxazole series targeting anti-inflammatory and anti-TB endpoints [2].

Thiazolidinone Heterocycle Synthesis Programs Requiring a Validated n-Alkyl Isoxazole Precursor

Research groups focused on 4-oxo-3-thiazolidinylalkanoic acid libraries can procure this compound with the assurance that it has been successfully carried through the requisite ester hydrolysis, coupling, and cyclocondensation sequence, as documented in the peer-reviewed synthesis literature . This eliminates the need for reaction condition scouting for the isoxazole portion of the sequence, accelerating library production timelines.

In Vivo PK/PD Models Requiring Metabolically Stable C5 Alkyl Isoxazole Acid Surrogates

The free acid form (5-pentylisoxazole-3-carboxylic acid) has been demonstrated to resist β-oxidative chain elongation in rat metabolism studies, in contrast to analogous thiazole and pyridine carboxylic acids [3]. This makes the ester (or its hydrolyzed acid) an attractive choice when the goal is to incorporate a metabolically inert n-alkyl chain at the C5 position of a bioactive isoxazole scaffold, reducing the likelihood of rapid metabolic clearance observed with 5-butylthiazole-2-carboxylic acid.

Prospective Antimycobacterial Screening with a Negative-Control Benchmark

Given the absence of published MIC data for this compound against M. tuberculosis H37Rv, procurement should be coupled with a de novo MIC screen using established protocols (e.g., MABA). The compound can serve as an alkyl control in head-to-head comparisons with active 5-aryl isoxazole-3-carboxylates (MIC 0.25–16 µg/mL), helping to delineate the contribution of the 5-substituent to antimycobacterial activity within SAR studies [4].

Quote Request

Request a Quote for Ethyl 5-pentyl-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.